molecular formula C11H12N6S B3146564 (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine CAS No. 603097-80-9

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

Cat. No.: B3146564
CAS No.: 603097-80-9
M. Wt: 260.32 g/mol
InChI Key: AXBQTFITQHXSHP-UHFFFAOYSA-N
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Description

The compound “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is a 1,3,4-thiadiazole derivative featuring a benzotriazole moiety at the 5-position and an ethylamine group at the 2-position. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its diverse chemical and biological properties, including antimicrobial, anticancer, and pesticidal activities .

Properties

IUPAC Name

5-(benzotriazol-1-ylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBQTFITQHXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine typically involves the reaction of benzotriazole derivatives with thiadiazole precursors. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a suitable thiadiazole derivative under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of benzotriazole and thiadiazole intermediates, followed by their coupling under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzotriazole or thiadiazole rings are modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine. The compound has demonstrated significant effectiveness against various bacterial strains:

  • Antibacterial Activity : Research indicates that derivatives of benzotriazole exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds linked to benzotriazole have shown promising results against Staphylococcus aureus and Escherichia coli . The introduction of bulky hydrophobic groups in the structure has been associated with enhanced antibacterial potency .
  • Antifungal Activity : Studies also suggest that certain benzotriazole derivatives possess antifungal properties. For example, some compounds have been tested against Candida albicans, yielding moderate activity .

Therapeutic Potential

The biological activities of this compound extend beyond antimicrobial properties:

  • Potential Anti-Cancer Agents : Some studies suggest that compounds containing benzotriazole can exhibit anti-cancer properties through mechanisms such as apoptosis induction in cancer cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds:

StudyCompoundActivityFindings
Jamkhandi et al. (2014)Various Benzotriazole DerivativesAntibacterialSignificant inhibition against MRSA strains with MIC values comparable to standard antibiotics .
Asati et al. (2014)Benzotriazoloacetamidyl DerivativesAntibacterialSome derivatives showed equipotency to streptomycin against Bacillus subtilis .
Suma et al. (2016)Substituted BenzotriazolesAntimicrobialLimited antifungal activity noted; some compounds comparable to Ciprofloxacin .

Mechanism of Action

The mechanism of action of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the downstream biological pathways. For example, it may inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Benzyl-1,3,4-thiadiazol-2-amine (CAS: 2002-03-1) Structure: A benzyl group replaces the benzotriazolylmethyl moiety at the 5-position. Synthesis: Prepared via oxidative cyclization of thiosemicarbazide derivatives . However, the absence of benzotriazole’s N-heteroatoms reduces opportunities for hydrogen bonding . Applications: Used as an intermediate in antimicrobial agents .

5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (CAS: 448914-54-3)

  • Structure : Features a 4-methylphenyl group at the 5-position and an allylamine substituent.
  • Synthesis : Derived from reactions between aryl aldehydes and thiosemicarbazides, followed by alkylation .
  • Properties : The allylamine group introduces reactivity for further functionalization (e.g., click chemistry). The methylphenyl group provides moderate electron-donating effects, stabilizing the thiadiazole ring .
  • Applications : Explored in agrochemicals due to its structural similarity to pesticidal thiadiazoles .

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas Structure: Contains a benzothiazole-linked thiourea instead of benzotriazole. Synthesis: Cyclization of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates . Properties: The benzothiazole-thiourea motif exhibits strong antiproliferative activity, attributed to intercalation with DNA or enzyme inhibition .

Tautomerism and Stability

The thiadiazole ring exhibits tautomerism, with equilibrium between amino (NH2) and imino (NH) forms. NMR studies on allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine reveal dominance of the amino tautomer in solution, stabilized by resonance with the pyridine ring . For the target compound, the electron-withdrawing benzotriazole group may stabilize the imino form, altering reactivity in nucleophilic substitutions .

Biological Activity

The compound (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine , with CAS number 603097-80-9, is a derivative of the thiadiazole family known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, which have garnered attention for their pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N6S
  • Molecular Weight : 260.32 g/mol

The structure consists of a benzotriazole moiety linked to a thiadiazole ring, suggesting potential interactions with biological targets due to the presence of multiple heteroatoms.

1. Antimicrobial Activity

Thiadiazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial : The compound has been tested against various strains of bacteria, demonstrating effective inhibition comparable to established antibiotics .
  • Antifungal : It shows promise against fungal pathogens, indicating its potential use in treating fungal infections .

2. Anticancer Properties

Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can:

  • Inhibit cancer cell proliferation : The compound has shown cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
  • Mechanism of action : It appears to activate apoptotic pathways by increasing p53 expression and caspase activity .

3. Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial growth ,
AntifungalDisruption of fungal cell wall synthesis
AnticancerInduction of apoptosis via p53 pathway ,
Anti-inflammatoryInhibition of cytokine release ,

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed a dose-dependent response in reducing cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations, correlating with enhanced caspase activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was assessed against multi-drug resistant bacterial strains. Results showed that it significantly reduced bacterial counts compared to control groups, suggesting its potential as a novel antibacterial agent.

Q & A

Q. What are the common synthetic routes for preparing (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine and related thiadiazol-2-amine derivatives?

Q. How can researchers confirm the identity and purity of the compound using spectroscopic methods?

Methodological Answer:

  • IR spectroscopy : Identify functional groups (e.g., C-S-C stretches at 685–687 cm⁻¹, amide I bands at ~1682 cm⁻¹, and NH stretches at ~3150 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns and aromaticity. For example, ethyl groups show δ ~1.2–1.4 ppm (triplet) and δ ~3.4–3.6 ppm (quartet) in ¹H NMR .
  • TLC : Monitor reaction progress and purity using silica gel GF254 plates with appropriate eluents (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved when characterizing thiadiazol-2-amine derivatives?

Methodological Answer:

  • Cross-validation : Combine IR, NMR, and mass spectrometry. For example, if IR suggests an amide group but NMR lacks NH signals, consider tautomerization or hydrogen bonding effects .
  • Crystallography : Resolve ambiguities in substitution patterns using single-crystal X-ray diffraction (e.g., crystal structure analysis of 5-({[(E)-benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine confirmed bond angles and planarity ).
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .

Q. What strategies optimize the reaction yield in the synthesis of benzotriazole-conjugated thiadiazole derivatives?

Methodological Answer:

  • Catalyst screening : Triethylamine improves cyclization efficiency (e.g., 85% yield in chloroacetyl chloride reactions) .
  • Temperature control : Reflux in DMF (120°C) maximizes thiourea intermediate formation, while lower temps (90–95°C) prevent decomposition during cyclization .
  • Stoichiometry : Equimolar ratios of amine and isothiocyanate minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
Reactant of Route 2
Reactant of Route 2
(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

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